3-Amino-1,1-dimethoxy-1H-isoindole-5,6-dicarbonitrile
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Overview
Description
3-Amino-1,1-dimethoxy-1H-isoindole-5,6-dicarbonitrile is a complex organic compound belonging to the isoindole family. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of amino, dimethoxy, and dicarbonitrile functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1-dimethoxy-1H-isoindole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with primary amines, followed by cyclization and functionalization steps . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the precise control of reaction parameters and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1-dimethoxy-1H-isoindole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Amino-1,1-dimethoxy-1H-isoindole-5,6-dicarbonitrile has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-1,1-dimethoxy-1H-isoindole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-imino-1H-isoindole: Shares the isoindole core structure but differs in functional groups.
1,3-Dioxoisoindolin-2-yl derivatives: Similar in structure but with different substituents and properties
Uniqueness
3-Amino-1,1-dimethoxy-1H-isoindole-5,6-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
65975-30-6 |
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Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-amino-1,1-dimethoxyisoindole-5,6-dicarbonitrile |
InChI |
InChI=1S/C12H10N4O2/c1-17-12(18-2)10-4-8(6-14)7(5-13)3-9(10)11(15)16-12/h3-4H,1-2H3,(H2,15,16) |
InChI Key |
KLLWZIYBEYRJSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2=C(C=C(C(=C2)C#N)C#N)C(=N1)N)OC |
Origin of Product |
United States |
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